molecular formula C8H11BrS B128449 2-Bromo-3-butylthiophene CAS No. 145543-82-4

2-Bromo-3-butylthiophene

Cat. No.: B128449
CAS No.: 145543-82-4
M. Wt: 219.14 g/mol
InChI Key: KNBLITSBUDZSJW-UHFFFAOYSA-N
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Description

2-Bromo-3-butylthiophene is an organobromine compound with the molecular formula C8H11BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its applications in organic synthesis and materials science, particularly in the development of organic semiconductors and other advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-butylthiophene typically involves the bromination of 3-butylthiophene. One common method is the reaction of 3-butylthiophene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the thiophene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-butylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Organolithium reagents, Grignard reagents, and palladium catalysts are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products:

    Substitution Reactions: Various substituted thiophenes.

    Oxidation Reactions: Thiophene sulfoxides and sulfones.

    Coupling Reactions: Biaryl compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-3-butylthiophene in various applications depends on its chemical reactivity and interaction with other molecules. In organic semiconductors, it contributes to the formation of conjugated systems that facilitate charge transport. In medicinal chemistry, its bromine atom and thiophene ring can interact with biological targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

  • 2-Bromo-3-methylthiophene
  • 2-Bromo-3-ethylthiophene
  • 2-Bromo-3-propylthiophene

Comparison: 2-Bromo-3-butylthiophene is unique due to its butyl side chain, which can influence its solubility, reactivity, and interaction with other molecules. Compared to its methyl, ethyl, and propyl analogs, the butyl group provides different steric and electronic effects, making it suitable for specific applications in materials science and organic synthesis .

Properties

IUPAC Name

2-bromo-3-butylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrS/c1-2-3-4-7-5-6-10-8(7)9/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBLITSBUDZSJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(SC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571913
Record name 2-Bromo-3-butylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145543-82-4
Record name 2-Bromo-3-butylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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